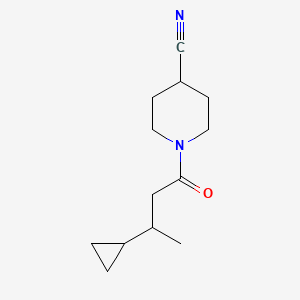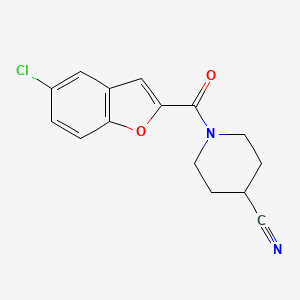
1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile, also known as CPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPPC belongs to the class of piperidine derivatives and is synthesized through a multi-step process involving the use of various reagents and catalysts. In
作用機序
The mechanism of action of 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating the activity of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This compound has also been found to enhance the activity of GABA, an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. This compound has been found to increase the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This compound has also been found to enhance the activity of GABA, which plays a crucial role in regulating neuronal excitability. This compound has been found to exhibit anticonvulsant, antidepressant, and antinociceptive properties in various animal models.
実験室実験の利点と制限
1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile has several advantages for lab experiments. This compound is relatively easy to synthesize, and its chemical properties are well-characterized. This compound has also been found to exhibit potent therapeutic effects in various animal models, making it a potential candidate for the development of new therapeutics. However, this compound also has some limitations for lab experiments. This compound has not been extensively studied in humans, and its safety profile is not well-understood. This compound also has a relatively short half-life, which may limit its therapeutic potential.
将来の方向性
There are several future directions for the research on 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile. One potential direction is to investigate the safety and efficacy of this compound in human clinical trials. Another potential direction is to explore the potential therapeutic applications of this compound in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, future research could focus on developing new derivatives of this compound that exhibit improved safety and efficacy profiles. Finally, future research could explore the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
合成法
1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile is synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 3-cyclopropylbutanoyl chloride with piperidine in the presence of triethylamine. This reaction results in the formation of 1-(3-cyclopropylbutanoyl)piperidine. The second step involves the reaction of 1-(3-cyclopropylbutanoyl)piperidine with cyanogen bromide in the presence of triethylamine. This reaction results in the formation of this compound, which is the final product.
科学的研究の応用
1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to exhibit anticonvulsant, antidepressant, and antinociceptive properties in various animal models. This compound has also been found to exhibit anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders.
特性
IUPAC Name |
1-(3-cyclopropylbutanoyl)piperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10(12-2-3-12)8-13(16)15-6-4-11(9-14)5-7-15/h10-12H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQUBBWSARMRQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCC(CC1)C#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-difluoro-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide](/img/structure/B7536159.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-thiophen-3-ylacetamide](/img/structure/B7536163.png)
![4-[2-(Cyclohexylmethyl)pyrrolidine-1-carbonyl]benzamide](/img/structure/B7536171.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-methylthiophene-2-carboxamide](/img/structure/B7536176.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-4-morpholin-4-yl-4-oxobutanamide](/img/structure/B7536183.png)
![4-(dimethylamino)-3-fluoro-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]benzamide](/img/structure/B7536187.png)
![[4-(2,2-Difluoroethyl)piperazin-1-yl]-(3-methylphenyl)methanone](/img/structure/B7536193.png)
![N-[1-(2,2-difluoroethyl)piperidin-4-yl]-4-ethylsulfonylbenzamide](/img/structure/B7536199.png)
![2-(1,3-benzodioxol-5-yl)-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetamide](/img/structure/B7536201.png)

![1-[2-(Furan-2-yl)cyclopropanecarbonyl]piperidine-4-carbonitrile](/img/structure/B7536229.png)


